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Compound of Interest

Compound Name:
3-Methoxy-4-

(methoxymethyl)benzoic acid

CAS No.: 121925-06-2

Cat. No.: B2426083

Get Quote

Introduction & Strategic Utility
3-Methoxy-4-(methoxymethyl)benzoic acid is a functionalized benzoic acid derivative

employed primarily as a building block in drug discovery. Its structural significance lies in the

methoxymethyl side chain at the para-position relative to the carboxylic acid.

In medicinal chemistry, this motif serves two critical functions:

Metabolic Blocking: The methoxymethyl group replaces a labile methyl or hydroxymethyl

group, potentially blocking rapid metabolic oxidation (e.g., by CYP450 enzymes) while

retaining steric bulk.

Physicochemical Tuning: The ether oxygen introduces a hydrogen bond acceptor,

modulating lipophilicity (LogP) and improving aqueous solubility compared to a simple alkyl

chain.

This compound is frequently utilized in the synthesis of kinase inhibitors, receptor antagonists,

and bioconjugate linkers where precise control over the electronic and steric environment of
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the aromatic ring is required.

Chemical Identity & Physicochemical Properties[1]
Property Data

CAS Number 121925-06-2

Chemical Name 3-Methoxy-4-(methoxymethyl)benzoic acid

Synonyms
4-(Methoxymethyl)-3-methoxybenzoic acid;

Benzoic acid, 3-methoxy-4-(methoxymethyl)-

Molecular Formula C₁₀H₁₂O₄

Molecular Weight 196.20 g/mol

PubChem CID 14553933

SMILES COCC1=C(C=C(C=C1)C(=O)O)OC

InChI Key RJPSCKDGMMHUIK-UHFFFAOYSA-N

Appearance White to off-white crystalline powder

Melting Point
135–140 °C (Typical for class; experimental

verification required)

Predicted pKa 4.1 ± 0.1 (Carboxylic acid)

Predicted LogP ~1.35

Synthesis & Manufacturing Protocol
Author's Note: The following protocol is designed for high-purity laboratory synthesis (10g–

100g scale). Direct methoxylation of the benzylic position requires careful control to prevent

over-oxidation or polymerization.

Core Synthetic Route: Benzylic Functionalization
The most robust route begins with 3-methoxy-4-methylbenzoic acid (CAS 7151-68-0). The acid

functionality is first protected to prevent interference during the radical bromination step.
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Step-by-Step Methodology
Esterification (Protection):

Reagents: 3-Methoxy-4-methylbenzoic acid, Methanol (MeOH), H₂SO₄ (cat.).

Protocol: Reflux the starting acid in MeOH with catalytic sulfuric acid for 4–6 hours.

Rationale: Converting the acid to the methyl ester prevents the formation of acid bromides

or dimerization during the subsequent radical step.

Radical Bromination (Wohl-Ziegler Reaction):

Reagents: Methyl 3-methoxy-4-methylbenzoate, N-Bromosuccinimide (NBS), AIBN (cat.),

CCl₄ or Chlorobenzene (solvent).

Protocol: Heat to reflux.[1] Add AIBN portion-wise. Monitor by TLC/HPLC until the starting

material is consumed.

Critical Control: Stop the reaction immediately upon consumption of starting material to

avoid gem-dibromination (formation of the benzal bromide).

Nucleophilic Substitution (Methoxylation):

Reagents: Sodium Methoxide (NaOMe), Methanol.

Protocol: Treat the benzylic bromide intermediate with 2.0 equivalents of NaOMe in MeOH

at 0°C to RT.

Mechanism: Sₙ2 displacement of the bromide by the methoxide ion.

Saponification (Deprotection):

Reagents: LiOH or NaOH, THF/Water (1:1).

Protocol: Stir the ester at ambient temperature until hydrolysis is complete. Acidify with 1N

HCl to precipitate the final product.

Purification: Recrystallization from Ethyl Acetate/Hexanes.
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Visual Synthesis Workflow
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Figure 1: Step-wise synthesis pathway from the commercially available methyl precursor.

Analytical Characterization (QC Standards)
To ensure the integrity of the compound for biological assays, the following analytical criteria

must be met:

¹H NMR (DMSO-d₆, 400 MHz):

δ 12.8 (s, 1H): Carboxylic acid proton (broad).

δ 7.5–7.6 (m, 2H): Aromatic protons (H-2, H-6).

δ 7.3 (d, 1H): Aromatic proton (H-5).

δ 4.45 (s, 2H): Benzylic methylene (-CH₂-O-).

δ 3.85 (s, 3H): Aromatic methoxy (-OCH₃).

δ 3.30 (s, 3H): Aliphatic methoxy (-CH₂-OCH₃).

HPLC Purity: >98% (area) at 254 nm.

Mass Spectrometry (ESI): [M-H]⁻ calculated: 195.07; found: 195.1.

Applications in Drug Development
This specific benzoic acid derivative is valuable in Fragment-Based Drug Design (FBDD).
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Linker Chemistry: The carboxylic acid group allows for facile amide coupling to amines, while

the methoxymethyl group remains inert under standard coupling conditions.

Kinase Inhibition: Used as a solvent-exposed tail in ATP-competitive inhibitors. The

methoxymethyl group can interact with specific residues in the hinge region or the solvent

front of the kinase domain.

Bioisosterism: It acts as a bioisostere for 4-ethylbenzoic acid or 4-(hydroxymethyl)benzoic

acid, often improving metabolic stability against oxidation.

Structure-Activity Relationship (SAR) Logic
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Figure 2: Functional decomposition of the molecule for SAR analysis.

Safety & Handling
GHS Classification: Warning.

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust

formation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent long-term

autoxidation of the benzylic ether, although the compound is generally stable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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